molecular formula C9H11N3O2 B3087354 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one CAS No. 117298-83-6

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one

Cat. No.: B3087354
CAS No.: 117298-83-6
M. Wt: 193.2 g/mol
InChI Key: RAXVQXPCXDDPQW-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include various substituted imidazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxy group, which enhances its solubility and potential for various chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and an imidazolidin-2-one moiety. Its chemical formula is C10_{10}H12_{12}N2_{2}O2_{2}, and it has a molecular weight of 196.22 g/mol. The compound's structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that the compound has an IC50_{50} value ranging from 0.03 to 3.3 μM against breast cancer cells, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those related to the cytochrome P450 family, which are crucial for drug metabolism and activation .
  • Microtubule Disruption : Similar to other antimitotic agents, it disrupts microtubule dynamics, leading to impaired mitosis and subsequent cell death .
  • Signal Transduction Modulation : It may alter signaling pathways associated with cell survival and apoptosis, enhancing the effectiveness of existing chemotherapeutics .

Case Studies

  • Antiproliferative Activity Study : A study evaluated the antiproliferative activity of various derivatives of imidazolidin-2-one, including this compound. Results showed that this compound had a higher selectivity towards CYP1A1-positive breast cancer cells compared to non-cancerous cells .
  • Enzymatic Assays : Enzymatic assays indicated that the compound is metabolized by CYP enzymes into active forms that exhibit enhanced biological activity, suggesting a prodrug-like behavior that could be exploited in therapeutic applications .

Data Table: Biological Activities of this compound

Activity Cell Line IC50_{50} (µM)Mechanism
AntiproliferativeMCF7 (Breast Cancer)0.03 - 3.3Microtubule disruption
Apoptosis InductionMDA-MB-468<0.5Signal transduction modulation
CYP Enzyme InteractionHuman Liver MicrosomesN/AMetabolism to active form

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8-3-2-7(6-11-8)12-5-4-10-9(12)13/h2-3,6H,4-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVQXPCXDDPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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